molecular formula C12H16N2O B2446481 N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide CAS No. 1252297-64-5

N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide

Cat. No. B2446481
CAS RN: 1252297-64-5
M. Wt: 204.273
InChI Key: SQKAEGRLXBUQKF-UHFFFAOYSA-N
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Description

“N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1252297-64-5 . Its molecular weight is 204.27 . The IUPAC name for this compound is N-[(6-methyl-3-pyridinyl)methyl]cyclobutanecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O/c1-9-5-6-10(7-13-9)8-14-12(15)11-3-2-4-11/h5-7,11H,2-4,8H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 423.9±24.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.8±3.0 kJ/mol . The flash point is 210.2±22.9 °C . The index of refraction is 1.561 . The molar refractivity is 58.7±0.3 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Kinase Inhibition Studies

N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide has been investigated for its kinase inhibition properties. Although it did not exhibit the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ, which features an equivalent cysteine .

ALK5 (TGF-β Receptor I) Inhibition

Rational optimization of this compound led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. ALK5, also known as TGF-β receptor I, plays a crucial role in TGF-β signaling pathways. Inhibition of ALK5 has implications in cancer, fibrosis, and other diseases .

Antifungal Activity

Structurally related compounds containing a 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton have been designed based on the molecular structure of N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide. These derivatives have shown antifungal activity, suggesting potential applications in combating fungal infections .

Novel Pyrimidine Derivatives

The design, synthesis, and biological screening of novel 4-aryl-6-[6-(2,4-dichlorophenyl)-2-methylpyridin-3-yl]-3,4-dihydropyrimidine-2(1H)-thiones and 2′-amino-6′-aryl-6-(2,4-dichlorophenyl)-2-methyl[3,4′-bipyridine]-3′-carbonitriles have been explored. These compounds were obtained via Claisen–Schmidt condensation and may have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-6-10(7-13-9)8-14-12(15)11-3-2-4-11/h5-7,11H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKAEGRLXBUQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide

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